molecular formula C20H43NO4 B12810549 Diethanolamine palmitate CAS No. 90388-11-7

Diethanolamine palmitate

Cat. No.: B12810549
CAS No.: 90388-11-7
M. Wt: 361.6 g/mol
InChI Key: QGLKEWRJAKVENM-UHFFFAOYSA-N
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Description

Diethanolamine palmitate is an organic compound formed by the reaction of diethanolamine and palmitic acid. It is commonly used in various industrial applications due to its surfactant properties. This compound is known for its ability to act as an emulsifier, stabilizer, and foaming agent, making it valuable in the production of cosmetics, personal care products, and detergents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethanolamine palmitate is synthesized through the reaction of diethanolamine with palmitic acid. The reaction typically involves heating the reactants to a temperature of around 110°C in the presence of a catalyst. The process is carried out under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

C16H32O2+HN(CH2CH2OH)2C16H31CON(CH2CH2OH)2+H2O\text{C}_{16}\text{H}_{32}\text{O}_2 + \text{HN(CH}_2\text{CH}_2\text{OH})_2 \rightarrow \text{C}_{16}\text{H}_{31}\text{CON(CH}_2\text{CH}_2\text{OH})_2 + \text{H}_2\text{O} C16​H32​O2​+HN(CH2​CH2​OH)2​→C16​H31​CON(CH2​CH2​OH)2​+H2​O

Industrial Production Methods

In industrial settings, this compound is produced using a continuous process. The reactants are fed into a reactor where they are heated and mixed. The reaction mixture is then cooled, and the product is separated and purified. The use of molecular distillation is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Diethanolamine palmitate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce diethanolamine and palmitic acid.

    Oxidation: It can be oxidized to form corresponding amides and carboxylic acids.

    Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Hydrolysis: Diethanolamine and palmitic acid.

    Oxidation: Amides and carboxylic acids.

    Substitution: Esters and ethers.

Scientific Research Applications

Diethanolamine palmitate has a wide range of applications in scientific research:

Mechanism of Action

Diethanolamine palmitate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion in aqueous and non-aqueous environments. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .

Comparison with Similar Compounds

Similar Compounds

  • Diethanolamine laurate
  • Diethanolamine stearate
  • Triethanolamine palmitate

Uniqueness

Diethanolamine palmitate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of diethanolamine. This combination provides it with distinct emulsifying and foaming properties, making it particularly effective in personal care and cosmetic formulations. Compared to similar compounds, this compound offers a balance of hydrophilic and lipophilic characteristics, enhancing its versatility in various applications .

Properties

CAS No.

90388-11-7

Molecular Formula

C20H43NO4

Molecular Weight

361.6 g/mol

IUPAC Name

hexadecanoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C16H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;6-3-1-5-2-4-7/h2-15H2,1H3,(H,17,18);5-7H,1-4H2

InChI Key

QGLKEWRJAKVENM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO

Origin of Product

United States

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